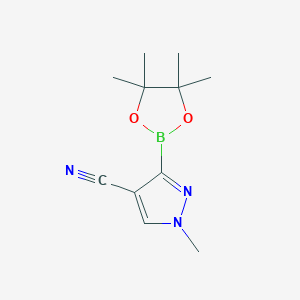

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is a boronic acid derivative with a pyrazole core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from pyrazole derivatives. One common method involves the reaction of 1-methyl-4-cyanopyrazole with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a base, and a suitable solvent such as toluene or dioxane.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions can also be employed to ensure consistent product quality.

Types of Reactions:

Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to couple with aryl or vinyl halides.

Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding pyrazole oxide or reduction to yield the corresponding amine derivative.

Substitution Reactions: The boronic acid moiety can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.

Bases: Common bases include potassium carbonate and cesium carbonate.

Solvents: Toluene, dioxane, and water are frequently used solvents.

Major Products Formed:

Biphenyl Derivatives: In Suzuki-Miyaura cross-coupling reactions, the major products are biphenyl derivatives.

Oxidation Products: Oxidation reactions yield pyrazole oxides.

Amine Derivatives: Reduction reactions produce amine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-methylpyrazole with boronic acid derivatives under specific conditions to yield the desired product. Characterization of the compound is usually performed using techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the structure and purity.

Example Synthesis Procedure

- Reagents : 1-methylpyrazole, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, carbonitrile source.

- Conditions : The reaction is generally conducted in a solvent such as dichloromethane or dimethylformamide at elevated temperatures.

- Characterization : The final product is purified via column chromatography and characterized using NMR and MS.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its pyrazole moiety, which is known for various biological activities. It has been investigated for:

- Anticancer Activity : Recent studies have shown that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) through mechanisms that may involve apoptosis induction or cell cycle arrest .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Material Science

The boronate ester functionality in this compound makes it useful in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing advanced polymers with tailored properties. Its ability to participate in cross-coupling reactions allows for the development of novel materials with enhanced mechanical and thermal properties .

Agrochemicals

There is growing interest in the application of this compound in agrochemicals:

- Pesticides : The unique structural attributes may lead to the development of new pesticides that are more effective against specific pests while being less harmful to non-target organisms .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells with IC50 values in the low micromolar range .

Case Study 2: Material Development

In another study focusing on polymer synthesis, researchers incorporated boronic esters into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials demonstrated improved performance compared to traditional polymers used in similar applications .

Mecanismo De Acción

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic acid-palladium complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product. The molecular targets and pathways involved are typically the palladium catalyst and the organic substrates undergoing the reaction.

Comparación Con Compuestos Similares

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound is structurally similar but lacks the cyano group.

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: This compound has a pyrrole core instead of a pyrazole core.

Uniqueness: 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its cyano group, which imparts additional reactivity and potential for further functionalization compared to similar compounds.

Actividad Biológica

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-4-carbonitrile is a novel compound characterized by its unique structure and potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties including anti-inflammatory, antifungal, and antibacterial effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

The chemical formula for this compound is C10H17BN2O2 with a molecular weight of 208.07 g/mol. It features a boron-containing dioxaborolane moiety which is known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C10H17BN2O2 |

| Molecular Weight | 208.07 g/mol |

| CAS Number | 761446-44-0 |

| Purity | >98% (GC) |

Antifungal Activity

Recent studies have indicated that compounds in the pyrazole family exhibit significant antifungal properties. For instance, a related compound demonstrated higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides such as boscalid . The mechanism of action is believed to involve disruption of fungal cell wall integrity and inhibition of key metabolic pathways.

Antibacterial Activity

Pyrazoles have also been noted for their antibacterial effects. The structural characteristics of this compound suggest potential interactions with bacterial enzymes or receptors that could inhibit bacterial growth. A comparative study showed that modifications in the pyrazole structure can lead to variations in antibacterial potency .

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory properties. Compounds similar to 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response . This suggests that the compound may have therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles often correlates with their structural features. The presence of the dioxaborolane moiety in this compound enhances its lipophilicity and stability. Studies employing quantitative structure–activity relationship (QSAR) models have shown that specific substitutions at the pyrazole ring can significantly influence biological activity .

Case Studies

Case Study 1: Antifungal Efficacy

In a recent experiment assessing the antifungal efficacy of various pyrazoles against Fusarium species, it was found that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of established antifungals . This indicates a promising avenue for agricultural applications.

Case Study 2: Inhibition of Inflammatory Pathways

A study evaluating the anti-inflammatory effects of related pyrazole compounds demonstrated that they reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. The results suggest that modifications similar to those found in 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could enhance these effects further .

Propiedades

IUPAC Name |

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BN3O2/c1-10(2)11(3,4)17-12(16-10)9-8(6-13)7-15(5)14-9/h7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOVUWVFNUQHEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.